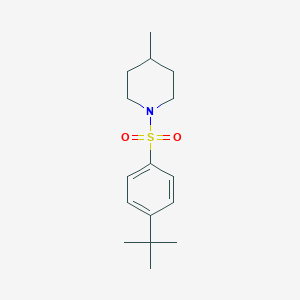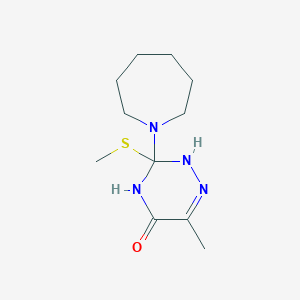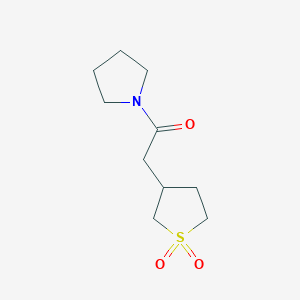![molecular formula C18H10N2O4 B241677 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not completely understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. Studies have suggested that it can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to modulate the expression of several genes and proteins that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit low toxicity in normal cells, which is an important consideration for the development of new drugs. One of the limitations of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of new drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and to identify potential molecular targets for its anti-cancer activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as a potential cancer therapy.
Méthodes De Synthèse
The synthesis of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several different methods. One of the most common approaches is the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can be further converted to 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione by nitration with nitric acid.
Applications De Recherche Scientifique
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this molecule exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases.
Propriétés
Nom du produit |
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
Formule moléculaire |
C18H10N2O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
5-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-8-4-5-11-9-13(20(23)24)10-15(16(11)14)18(22)19(17)12-6-2-1-3-7-12/h1-10H |
Clé InChI |
YPHKEMZEYMQDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)





![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)